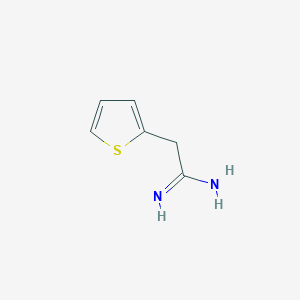
2-Thiopheneethanimidamide
Descripción general
Descripción
2-Thiopheneethanimidamide is a compound related to the thiophene family, which is known for its heterocyclic structure consisting of a five-membered ring containing four carbon atoms and one sulfur atom. Thiophene derivatives are of significant interest due to their wide range of applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of thiophene derivatives has been explored in various studies. One approach involves the use of microwave radiation to synthesize thiophene-2-carbohydrazide, a related compound, with an acceptable yield. This method highlights the efficiency of microwave-assisted reactions in producing thiophene derivatives . Another study presents a one-pot synthesis of 2,3-disubstituted thiophenes using a multicomponent type II Anion Relay Chemistry (ARC), which demonstrates the versatility of thiophene synthesis methods . Additionally, the synthesis of 2-thiophene derivatives has been targeted for the development of compounds with potential antispasmodic, analgesic, or local anesthetic properties, indicating the medicinal relevance of these compounds . An environmentally friendly synthesis of 2-thiophenecarboxylic acid, a related compound, has also been reported, showcasing the importance of sustainable practices in chemical synthesis .
Molecular Structure Analysis
The molecular structure of thiophene derivatives has been studied using various computational and experimental techniques. For instance, the amide imidic thiophene-2-carbohydrazide prototropic tautomerization was computed using Density Functional Theory (DFT), and the kinetically favored endo-isomer amide structure was confirmed by X-ray diffraction (XRD) . These studies provide insights into the molecular geometry, electronic structure, and stability of thiophene derivatives.
Chemical Reactions Analysis
Thiophene derivatives undergo a range of chemical reactions that are crucial for their functionalization and application. The synthesis of 2-thiophene derivatives involves reactions such as the Mannich reaction, chemical reduction, Grignard reaction, and esterification, which are fundamental in the preparation of various thiophene-based compounds with desired properties . The bromination of thiophene followed by a Grignard reaction and subsequent reactions to produce 2-thiophenecarboxaldehyde is another example of the chemical transformations that thiophene compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure and the nature of substituents attached to the thiophene ring. The study of thiophene-2-carbohydrazide revealed several hydrogen-bond interactions within the crystal lattice, which can affect the compound's solubility, melting point, and other physical properties . The electrochemical synthesis of copolymers based on 2-(anthracen-9-yl)thiophene demonstrates the ability of thiophene derivatives to form polymers with electrochromic properties, which can be tuned for specific applications .
Aplicaciones Científicas De Investigación
-
Antiviral Applications
- Field: Medical and Pharmaceutical Research
- Summary: Thiophene-based compounds have been used in the development of antiviral drugs .
- Methods: These compounds are typically synthesized in a lab and then tested for their antiviral properties .
- Results: While specific results for 2-Thiopheneethanimidamide were not found, other thiophene-based compounds have shown promising results in combating various viruses .
-
Antitumor Applications
- Field: Oncology
- Summary: Thiophene-based compounds have been studied for their potential antitumor properties .
- Methods: These compounds are typically synthesized and then tested in lab settings, often using cell cultures or animal models .
- Results: Some thiophene-based compounds have shown potential in inhibiting tumor growth .
-
Antiglaucoma Applications
-
Antimicrobial Applications
- Field: Microbiology
- Summary: Thiophene-based compounds have been explored for their antimicrobial properties .
- Methods: These compounds are typically synthesized and then tested against various types of microbes .
- Results: Some thiophene-based compounds have shown potential in combating various types of microbes .
-
Semiconductor Applications
- Field: Material Science
- Summary: Thiophene-based compounds have been used in the development of organic semiconductors .
- Methods: These compounds are typically synthesized and then used in the fabrication of semiconductor devices .
- Results: Thiophene-based semiconductors have shown promising results in organic electronics .
-
Solar Cell Applications
- Field: Renewable Energy
- Summary: Thiophene-based compounds have been used in the development of solar cells .
- Methods: These compounds are typically synthesized and then used in the fabrication of solar cells .
- Results: Thiophene-based compounds have shown potential in improving the efficiency of solar cells .
-
Organic Field-Effect Transistors (OFETs)
-
Electroluminescents
- Field: Optoelectronics
- Summary: Thiophene-based compounds have been used in the development of electroluminescent devices .
- Methods: These compounds are typically synthesized and then used in the fabrication of electroluminescent devices .
- Results: Thiophene-based electroluminescent devices have shown promising results in optoelectronics .
-
Functionalization of Multiwall Carbon Nanotubes (MWCNT)
- Field: Material Science
- Summary: 2-Thiopheneethylamine, a compound similar to 2-Thiopheneethanimidamide, has been used to functionalize multiwall carbon nanotubes .
- Methods: The compound is typically synthesized and then used in the functionalization of MWCNT .
- Results: The functionalization of MWCNT with 2-Thiopheneethylamine has shown promising results .
-
Synthesis of Pyrimidine Derivatives
- Field: Organic Chemistry
- Summary: 2-Thiopheneethylamine, a compound similar to 2-Thiopheneethanimidamide, has been used in the synthesis of pyrimidine derivatives .
- Methods: The compound is typically synthesized and then used in the synthesis of pyrimidine derivatives .
- Results: The synthesis of pyrimidine derivatives using 2-Thiopheneethylamine has shown promising results .
-
Synthesis of Acylguanidines Derivatives
- Field: Organic Chemistry
- Summary: 2-Thiopheneethylamine, a compound similar to 2-Thiopheneethanimidamide, has been used in the synthesis of acylguanidines derivatives .
- Methods: The compound is typically synthesized and then used in the synthesis of acylguanidines derivatives .
- Results: The synthesis of acylguanidines derivatives using 2-Thiopheneethylamine has shown promising results .
-
Inhibitors of Platelet Aggregation
- Field: Medical and Pharmaceutical Research
- Summary: Thiophene-based compounds have been used in the development of inhibitors of platelet aggregation .
- Methods: These compounds are typically synthesized in a lab and then tested for their inhibitory properties .
- Results: While specific results for 2-Thiopheneethanimidamide were not found, other thiophene-based compounds have shown promising results in inhibiting platelet aggregation .
-
Light-Harvesting
- Field: Renewable Energy
- Summary: Thienothiophene and their derivatives have been reported to have light-harvesting properties .
- Methods: These compounds are typically synthesized and then used in the fabrication of light-harvesting devices .
- Results: Thienothiophene-based light-harvesting devices have shown promising results .
-
Synthesis of Bis(tosylamido)-Capped Terthiophene
- Field: Organic Chemistry
- Summary: Ynamides can react with Na2S·9H2O to produce 2-tosylamido thiophenes through an economic, metal-free, and mild condition path .
- Methods: This method is applicable for different structurally ynamides to obtain bis(tosylamido)-capped terthiophene having a string of N, S-heteroatoms .
- Results: The synthesis of bis(tosylamido)-capped terthiophene using ynamides has shown promising results .
-
Functionalization of Multiwall Carbon Nanotubes (MWCNT)
- Field: Material Science
- Summary: 2-Thiopheneethylamine, a compound similar to 2-Thiopheneethanimidamide, has been used to functionalize multiwall carbon nanotubes .
- Methods: The compound is typically synthesized and then used in the functionalization of MWCNT .
- Results: The functionalization of MWCNT with 2-Thiopheneethylamine has shown promising results .
-
Synthesis of Pyrimidine Derivatives
- Field: Organic Chemistry
- Summary: 2-Thiopheneethylamine, a compound similar to 2-Thiopheneethanimidamide, has been used in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones .
- Methods: The compound is typically synthesized and then used in the synthesis of pyrimidine derivatives .
- Results: The synthesis of pyrimidine derivatives using 2-Thiopheneethylamine has shown promising results .
-
Synthesis of Acylguanidines Derivatives
- Field: Organic Chemistry
- Summary: 2-Thiopheneethylamine, a compound similar to 2-Thiopheneethanimidamide, has been used in the synthesis of acylguanidines derivatives by reacting with aroyl S-methylisothiourea .
- Methods: The compound is typically synthesized and then used in the synthesis of acylguanidines derivatives .
- Results: The synthesis of acylguanidines derivatives using 2-Thiopheneethylamine has shown promising results .
Safety And Hazards
Direcciones Futuras
Thiophene-based compounds are regarded as valuable agents with therapeutic potential for the treatment of chronic neurodegenerative pathologies and human melanoma . Future research may focus on developing selective inhibitors of neuronal nitric oxide synthase (nNOS) that exhibit excellent in vitro efficacy in melanoma cell lines .
Propiedades
IUPAC Name |
2-thiophen-2-ylethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H3,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEMXCIELABZBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391084 | |
| Record name | 2-Thiopheneethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiopheneethanimidamide | |
CAS RN |
28424-54-6 | |
| Record name | 2-Thiopheneethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



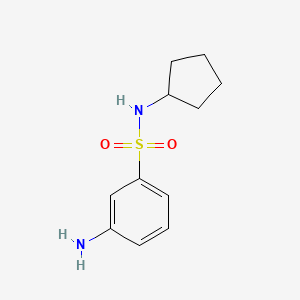
![1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1274678.png)
![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1274679.png)
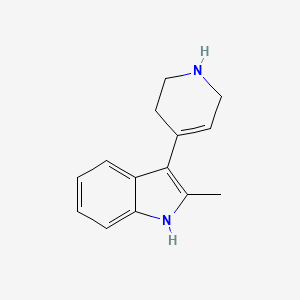
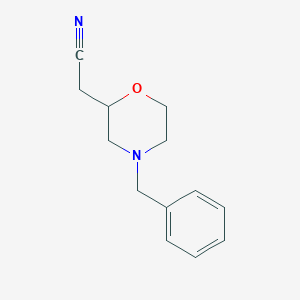
![2-[(Benzhydryloxy)methyl]oxirane](/img/structure/B1274694.png)
![2-Bromo-1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone](/img/structure/B1274697.png)
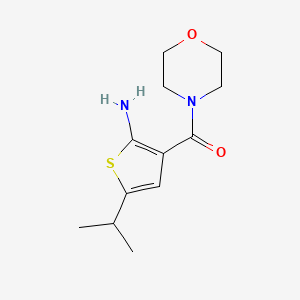
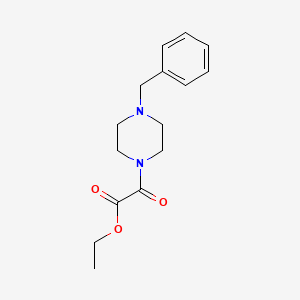
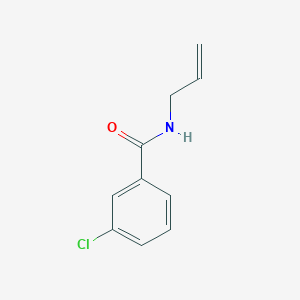
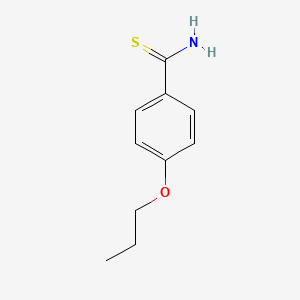
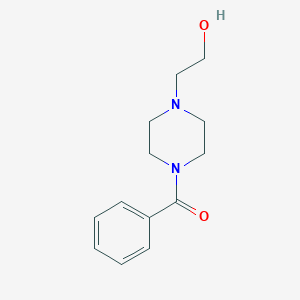
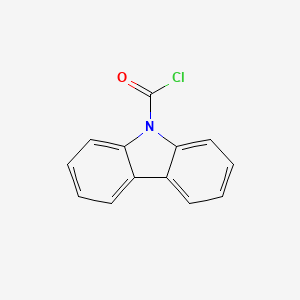
![Benzenesulfonic acid, 2-[(4-aminophenyl)amino]-5-nitro-](/img/structure/B1274721.png)